{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
Description
{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol This compound is characterized by its unique bicyclic structure, which includes a phenyl group and an oxabicyclohexane ring
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(4-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol |
InChI |
InChI=1S/C12H14O2/c13-8-12-6-11(7-12,9-14-12)10-4-2-1-3-5-10/h1-5,13H,6-9H2 |
InChI Key |
WJXIVGJGANKUCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the iodocyclization reaction. This method allows for the formation of the oxabicyclohexane ring with high efficiency . The reaction conditions often include the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve photochemical methods, such as [2 + 2] cycloaddition reactions. These methods are advantageous due to their ability to produce large quantities of the compound with high purity . The use of photochemistry also allows for the derivatization of the compound, opening up new possibilities for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxabicyclohexane derivatives, ketones, aldehydes, and alcohols. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds .
Biology and Medicine
The compound has been incorporated into the structure of several drugs and agrochemicals. It has shown potential as a bioisostere of ortho- and meta-benzenes, making it useful in medicinal chemistry for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of high-quality reference standards for pharmaceutical testing . Its unique chemical properties also make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial, antifungal, and antiparasitic activities.
Comparison with Similar Compounds
Similar Compounds
{2-oxabicyclo[2.1.1]hexan-1-yl}methanol: This compound shares a similar oxabicyclohexane ring structure but lacks the phenyl group.
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid: This compound has a carboxylic acid group instead of a hydroxyl group, giving it different chemical properties.
Uniqueness
The presence of the phenyl group in {4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol makes it unique compared to other similar compounds. This phenyl group can participate in various chemical reactions, providing additional versatility in its applications. Additionally, the compound’s ability to act as a bioisostere of ortho- and meta-benzenes further distinguishes it from other similar compounds .
Biological Activity
{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that includes an ether and a phenyl group, which may influence its interaction with biological targets.
The molecular formula of this compound is with a molecular weight of approximately 189.25 g/mol. Its structure allows for diverse chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅O |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study highlighted its effectiveness against various strains of bacteria, demonstrating potential as a therapeutic agent in treating infections caused by resistant microorganisms.
Case Study: Antimicrobial Efficacy
In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating a promising lead for antibiotic development.
The mechanism through which this compound exerts its biological effects is believed to involve interaction with cellular membranes and disruption of metabolic pathways in target organisms. This interaction is facilitated by the compound's lipophilic nature, allowing it to penetrate lipid bilayers effectively.
Pharmacological Applications
Given its biological activity, this compound has been explored for various pharmacological applications:
- Antimicrobial Agents : Due to its efficacy against resistant strains, it is being investigated as a candidate for new antibiotic formulations.
- Potential Anticancer Activity : Preliminary studies suggest that the compound may also exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
In Vivo Studies
In vivo studies have demonstrated that administration of this compound in animal models resulted in reduced bacterial load in infected tissues, supporting its therapeutic potential.
Toxicity Profile
Toxicological assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses, making it a viable candidate for further clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
